molecular formula C24H16N2O4S B3967079 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3967079
M. Wt: 428.5 g/mol
InChI Key: CEGVRLSNLREEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a naphthalene ring, a chromenone moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-1-yloxy acetic acid derivative, which is then coupled with the chromen-3-yl thiazole derivative under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromenone moiety.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, while the thiazole ring may interact with various enzymes, inhibiting their activity. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-2-yl)-4-oxo-4H-chromen-3-yl acrylate
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of a naphthalene ring, chromenone moiety, and thiazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, setting it apart from other similar compounds.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4S/c27-22(13-29-21-11-5-8-15-6-1-3-9-17(15)21)26-24-25-19(14-31-24)18-12-16-7-2-4-10-20(16)30-23(18)28/h1-12,14H,13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGVRLSNLREEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
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2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
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2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
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2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
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2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
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2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

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